2-Bromo-5-chlorotoluene
Overview
Description
2-Bromo-5-chlorotoluene is a clear colorless to light orange-yellow liquid . It has a molecular formula of C7H6BrCl .
Synthesis Analysis
The synthesis of 2-Bromo-5-chlorotoluene can be achieved from 4-Bromo-2-methylaniline . Another method involves the reaction of 2-chlorobenzoic acid with hydrogen chloride, copper (I) chloride, and sodium nitrite in 1,4-dioxane and water .Molecular Structure Analysis
The molecular structure of 2-Bromo-5-chlorotoluene consists of a benzene ring with a bromine atom and a chlorine atom attached to it .Physical And Chemical Properties Analysis
2-Bromo-5-chlorotoluene has a molecular weight of 205.48 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 219.1±20.0 °C at 760 mmHg, and a flash point of 95.6±0.0 °C .Scientific Research Applications
Organic Synthesis
Field
Organic Chemistry
Methods of Application
It is often utilized in cross-coupling reactions, such as Suzuki and Stille couplings, where it can form carbon-carbon bonds with organoboron or organostannane compounds, respectively. The reaction conditions typically involve a palladium catalyst and a suitable base in a polar solvent at elevated temperatures .
Results and Outcomes
The use of 2-Bromo-5-chlorotoluene in these reactions has been shown to yield desired products with high selectivity and efficiency. For instance, its application in the synthesis of 4-chloro-2-methylbenzophenone has been documented, showcasing its utility in creating complex aromatic ketones .
Nuclear Magnetic Resonance (NMR) Studies
Field
Analytical Chemistry
Methods of Application
Double and triple resonance experiments are conducted on solutions of 2-Bromo-5-chlorotoluene to determine the signs of ring and ring-methyl proton coupling constants. These experiments are performed using high-resolution NMR spectrometers .
Results and Outcomes
The experiments have elucidated the relative signs of the coupling constants, providing insights into the electronic structure and dynamics of the molecule. The findings support the n-π exchange polarization mechanism, which is significant for understanding long-range couplings in substituted benzenes .
Pharmaceutical Research
Field
Medicinal Chemistry
Methods of Application
It is used in multi-step synthetic pathways that involve halogen-lithium exchange reactions, followed by further functionalization to obtain the target medicinal compounds .
Results and Outcomes
The compound’s role in the synthesis of intermediates for potential therapeutic agents highlights its importance in drug discovery and development processes .
Material Science
Field
Polymer Chemistry
Methods of Application
It can be incorporated into polymer chains through various polymerization techniques, acting as a monomer or a cross-linking agent to alter the properties of the resulting material .
Results and Outcomes
The incorporation of 2-Bromo-5-chlorotoluene into materials has been shown to affect their thermal stability, mechanical strength, and chemical resistance, making it valuable for creating specialized polymers .
Environmental Science
Field
Environmental Chemistry
Methods of Application
Studies involve simulating environmental conditions to observe the breakdown of the compound under various physical and chemical influences .
Results and Outcomes
These studies are crucial for assessing the environmental impact of 2-Bromo-5-chlorotoluene and for developing strategies to mitigate its potential hazards .
Biochemistry
Field
Bioorganic Chemistry
Methods of Application
Bioconjugation techniques are employed to attach the compound to biomolecules, allowing for the study of its biological effects and interactions .
Results and Outcomes
Such research can lead to the discovery of new biological pathways or mechanisms in which halogenated toluenes play a role, contributing to the broader understanding of chemical biology .
properties
IUPAC Name |
1-bromo-4-chloro-2-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrCl/c1-5-4-6(9)2-3-7(5)8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTIPTGMVQIIMKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162848 | |
Record name | 2-Bromo-5-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chlorotoluene | |
CAS RN |
14495-51-3 | |
Record name | 1-Bromo-4-chloro-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14495-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-5-chlorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014495513 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Bromo-5-chlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-5-chlorotoluene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Bromo-5-chlorotoluene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SKU92X9K9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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